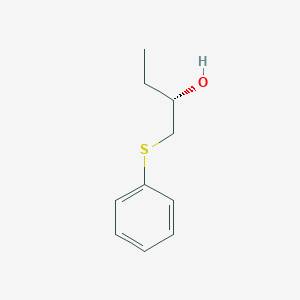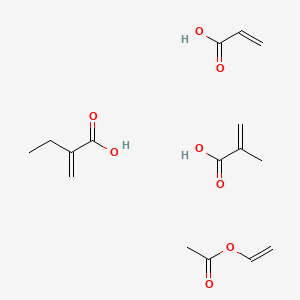
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer. The combination of 2-propenoic acid, 2-methyl-, ethenyl acetate, ethyl 2-propenoate, and 2-propenoic acid results in a material with versatile properties, making it useful in industrial, pharmaceutical, and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid typically involves free radical polymerization. This process is initiated by free radicals, which can be generated using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization reaction is carried out in a solvent, often under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and processed into various forms, such as powders, films, or coatings, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles, under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the polymer and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of other complex polymers and materials. It is also employed in studying polymerization mechanisms and kinetics.
Biology: In biological research, the polymer can be used to create biocompatible materials for drug delivery systems, tissue engineering, and medical implants.
Medicine: The polymer’s unique properties make it suitable for developing controlled-release drug formulations and medical coatings.
Industry: Industrial applications include its use in adhesives, coatings, and sealants due to its excellent adhesion and film-forming properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects such as drug release or tissue integration. The pathways involved depend on the specific application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with methyl 2-propenoate
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with ethenyl acetate, ethyl 2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of properties such as flexibility, adhesion, and chemical resistance. This makes it more versatile compared to polymers composed of a single type of monomer.
Propriétés
Numéro CAS |
68922-27-0 |
|---|---|
Formule moléculaire |
C16H24O8 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.2C4H6O2.C3H4O2/c1-3-4(2)5(6)7;1-3-6-4(2)5;1-3(2)4(5)6;1-2-3(4)5/h2-3H2,1H3,(H,6,7);3H,1H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5) |
Clé InChI |
TWSKJQFHORNUSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=O)OC=C.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


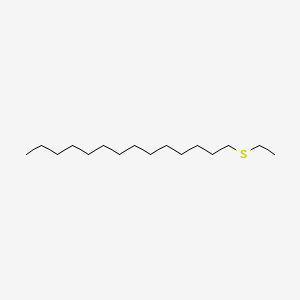
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
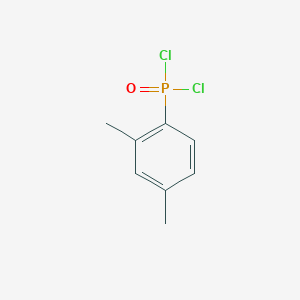

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
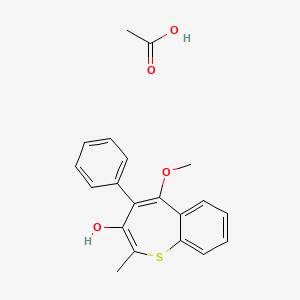
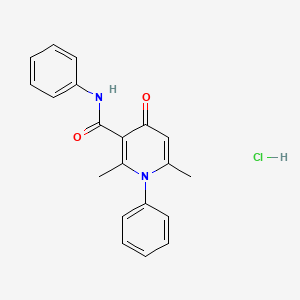
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
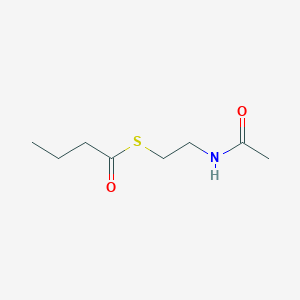

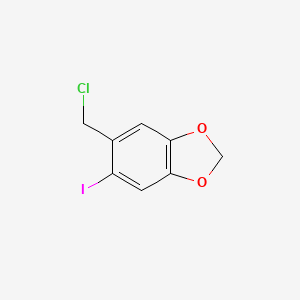
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
